molecular formula C9H12O B13793732 3-(1-Methylcyclopentyl)prop-2-ynal

3-(1-Methylcyclopentyl)prop-2-ynal

Cat. No.: B13793732
M. Wt: 136.19 g/mol
InChI Key: MWTPCXROIHJCMC-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopentyl)prop-2-ynal is a propargyl aldehyde derivative featuring a methyl-substituted cyclopentyl group at the α-position (Figure 1). This compound belongs to the class of α,β-unsaturated aldehydes, which are characterized by their conjugated alkyne and aldehyde functionalities.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-(1-methylcyclopentyl)prop-2-ynal

InChI

InChI=1S/C9H12O/c1-9(7-4-8-10)5-2-3-6-9/h8H,2-3,5-6H2,1H3

InChI Key

MWTPCXROIHJCMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C#CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopentyl)prop-2-ynal typically involves the reaction of 1-methylcyclopentyl acetylene with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the formation of the alkyne-aldehyde compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopentyl)prop-2-ynal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The alkyne and aldehyde groups can be reduced to form alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methylcyclopentyl)prop-2-ynal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopentyl)prop-2-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions are mediated through specific molecular pathways, which are the subject of ongoing research.

Comparison with Similar Compounds

Functional Group Reactivity: Propargyl Aldehydes

The aldehyde group in 3-(1-Methylcyclopentyl)prop-2-ynal is highly electrophilic, making it reactive toward nucleophiles such as amines or alcohols. A closely related compound, 3-[4-(methylsulfonyl)phenyl]prop-2-ynal , shares the propargyl aldehyde backbone but substitutes the methylcyclopentyl group with a 4-(methylsulfonyl)phenyl moiety . This electron-withdrawing sulfonyl group enhances the aldehyde’s electrophilicity compared to the electron-donating methylcyclopentyl group, which may reduce reactivity.

Table 1: Functional Group Effects on Reactivity

Compound Substituent Electrophilicity of Aldehyde Key Reactivity
This compound 1-Methylcyclopentyl Moderate Nucleophilic addition (e.g., Grignard reactions)
3-[4-(Methylsulfonyl)phenyl]prop-2-ynal 4-Methylsulfonylphenyl High Enhanced susceptibility to oxidation or Michael additions

Cyclopentyl Substituent Effects

The methylcyclopentyl group in this compound introduces steric hindrance and lipophilicity. A structurally distinct analog, 3-[2-methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one (CAS 59019-90-8), replaces the aldehyde with a ketone and incorporates a phenyl group . The ketone’s lower electrophilicity compared to the aldehyde reduces its reactivity in nucleophilic additions. Additionally, the branched cyclopentyl substituent in this analog may influence crystal packing or solubility differently than the 1-methylcyclopentyl group.

Table 2: Cyclopentyl Substituent Comparison

Compound Functional Group Cyclopentyl Substituent Key Properties
This compound Aldehyde 1-Methylcyclopentyl High polarity, moderate steric bulk
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one Ketone 2-Methyl-5-isopropylcyclopentyl Lipophilic, steric hindrance at β-position

Hydrogen Bonding and Crystallography

In contrast, ketones like the analog in Table 2 may participate in weaker C=O···H interactions due to reduced polarization.

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